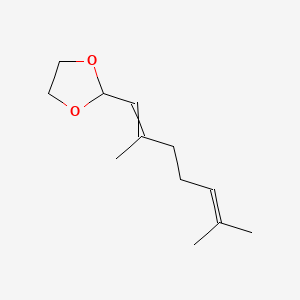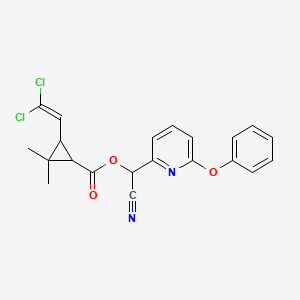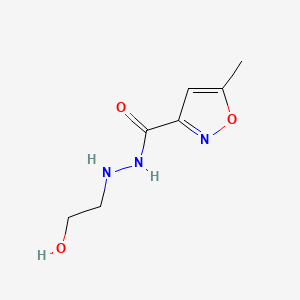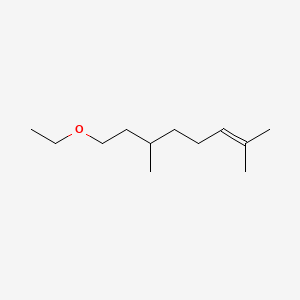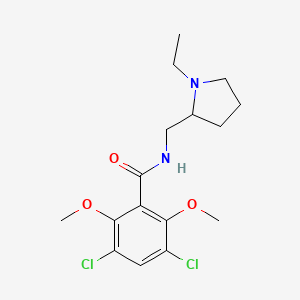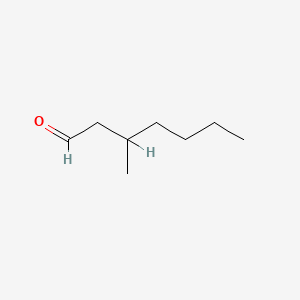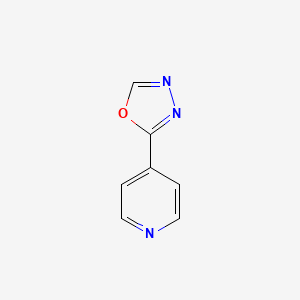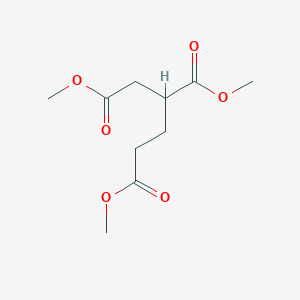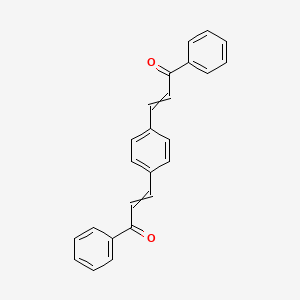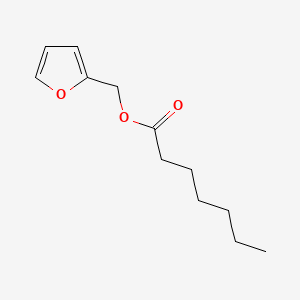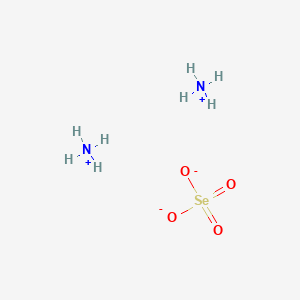
diazanium;selenate
Overview
Description
diazanium;selenate is a chemical compound formed by the reaction of ammonium hydroxide with selenic acid. This compound is commonly used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
diazanium;selenate can be synthesized by reacting selenic acid with ammonium hydroxide. The reaction typically involves mixing aqueous solutions of selenic acid and ammonium hydroxide under controlled conditions to form the desired salt.
Industrial Production Methods
Industrial production of selenic acid, ammonium salt (1:2) follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The resulting compound is then purified and dried for use in various applications.
Chemical Reactions Analysis
Types of Reactions
diazanium;selenate undergoes several types of chemical reactions, including:
Oxidation: Selenic acid is a strong oxidizing agent and can oxidize various substrates.
Reduction: It can be reduced to selenous acid under certain conditions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sulfur dioxide or hydrogen can be used to reduce selenic acid to selenous acid.
Substitution: Various metal salts can be used to replace the ammonium ion in selenic acid, ammonium salt (1:2).
Major Products Formed
Oxidation: The major product is typically the oxidized form of the substrate.
Reduction: The major product is selenous acid.
Substitution: The major products are the corresponding metal selenates.
Scientific Research Applications
diazanium;selenate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions due to its strong oxidizing properties.
Biology: It is used in studies related to selenium metabolism and its role in biological systems.
Medicine: Research into its potential therapeutic applications, including its role in antioxidant defense mechanisms.
Industry: It is used in the production of selenium compounds and in processes such as glass decolorization and refining.
Mechanism of Action
The mechanism of action of selenic acid, ammonium salt (1:2) involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and being reduced to selenous acid in the process . This compound can also interact with biological molecules, influencing oxidative stress and antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Selenious acid: Another selenium-containing compound with similar oxidizing properties but less potent than selenic acid.
Sodium selenate: A salt of selenic acid used in similar applications but with different solubility and reactivity properties.
Sulfuric acid: A strong acid with similar oxidizing properties but different chemical composition and reactivity.
Uniqueness
diazanium;selenate is unique due to its specific combination of ammonium and selenic acid, providing distinct solubility and reactivity characteristics. Its strong oxidizing properties make it valuable in various chemical and industrial processes .
Properties
IUPAC Name |
diazanium;selenate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4Se/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIBSMMVRNDSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Se](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7783-08-6 (Parent) | |
| Record name | Ammonium selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889578 | |
| Record name | Selenic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-21-3 | |
| Record name | Ammonium selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E09D6S55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



